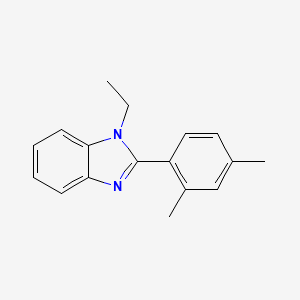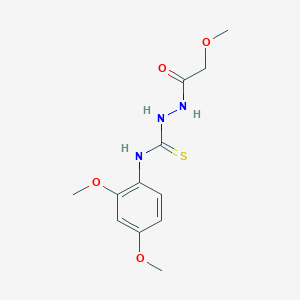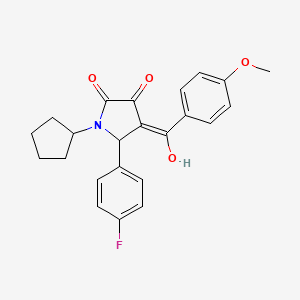amino]benzamide](/img/structure/B4670721.png)
N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
説明
N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as CB-839, is a small molecule inhibitor of glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important step in the process of cancer cell metabolism. CB-839 has been shown to have potential in cancer therapy and has been the subject of extensive scientific research.
作用機序
N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide works by inhibiting the activity of glutaminase, an enzyme that is essential for cancer cell metabolism. By blocking the conversion of glutamine to glutamate, N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide reduces the availability of glutamate, which is necessary for the growth and survival of cancer cells. This leads to a decrease in the production of ATP and other metabolites that are required for cancer cell proliferation.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of glutamate and other metabolites in cancer cells, leading to a decrease in ATP production and cell proliferation. N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has also been shown to induce autophagy, a process by which cells recycle their own components to generate energy. In addition, N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been found to increase the sensitivity of cancer cells to other treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the advantages of N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, including those that are resistant to other treatments. It has also been found to have a favorable safety profile in preclinical studies. However, one limitation of N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide. One area of focus is the development of combination therapies that include N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide and other treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide in cancer therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide in humans.
科学的研究の応用
N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have potential in cancer therapy, particularly in the treatment of solid tumors. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, including those that are resistant to other treatments. N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been studied in various types of cancer, including pancreatic cancer, lung cancer, and renal cell carcinoma.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-25(30(27,28)20-13-11-19(29-2)12-14-20)18-9-7-16(8-10-18)22(26)24-15-17-5-3-4-6-21(17)23/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQHBRJTBJSQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B4670646.png)
![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4670652.png)
![3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4670654.png)
![4-[(5-chloro-2-thienyl)methyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4670661.png)
![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide](/img/structure/B4670682.png)


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4670698.png)
![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4670700.png)
![N-({4-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B4670704.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B4670708.png)

![3-cyclopropyl-1-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670724.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4670736.png)